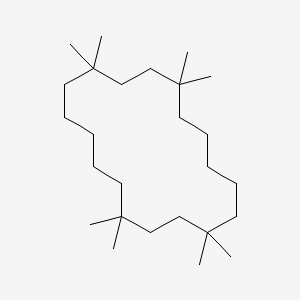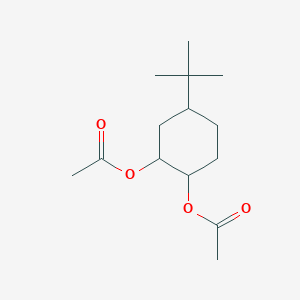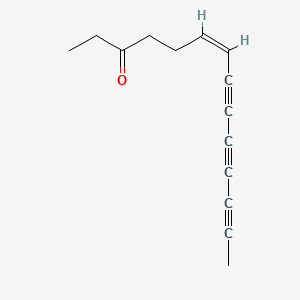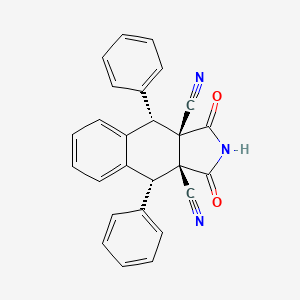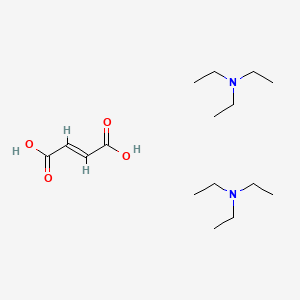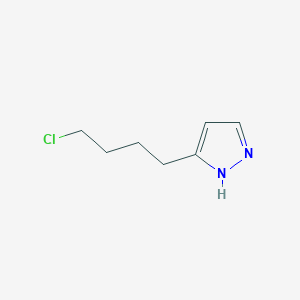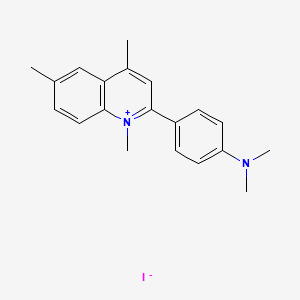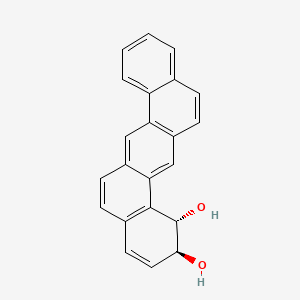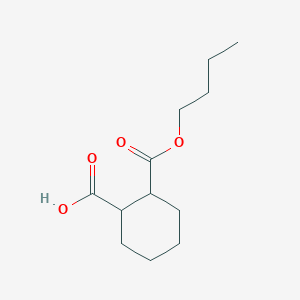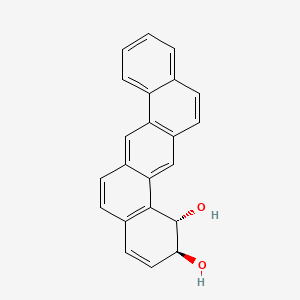
2-Methylpropylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropylene diacetate can be synthesized through the esterification of 2-methylpropane-1,2-diol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3C(CH2OH)2+2CH3COOH→CH3C(CH2OCOCH3)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of acetic anhydride as the acetylating agent can be advantageous due to its higher reactivity compared to acetic acid. Additionally, the removal of water formed during the reaction can be achieved using azeotropic distillation or molecular sieves to shift the equilibrium towards the product side.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropylene diacetate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpropane-1,2-diol and acetic acid.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Oxidative cleavage of the ester bonds can yield carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methylpropane-1,2-diol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
2-Methylpropylene diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the preparation of biological samples for analysis.
Medicine: It may be utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: this compound is employed in the production of polymers, resins, and coatings due to its ester functionality.
Mécanisme D'action
The mechanism of action of 2-Methylpropylene diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, releasing the corresponding alcohol and acid. This reactivity is exploited in various applications, such as in the synthesis of other esters and in the modification of polymers.
Comparaison Avec Des Composés Similaires
2-Methylpropylene diacetate can be compared with other similar compounds, such as:
Ethylene diacetate: Similar in structure but derived from ethylene glycol.
Propylene diacetate: Derived from propylene glycol and has similar reactivity.
Butylene diacetate: Derived from butylene glycol and used in similar applications.
The uniqueness of this compound lies in its branched structure, which can impart different physical and chemical properties compared to its linear counterparts.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its unique structure make it a valuable reagent and intermediate in scientific research and industrial processes.
Propriétés
Numéro CAS |
22007-58-5 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(2-acetyloxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C8H14O4/c1-6(9)11-5-8(3,4)12-7(2)10/h5H2,1-4H3 |
Clé InChI |
YXNVQGOUNCUZKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


